Elaidic Acid Ethyl-d5 Ester
CAS No.: 1217226-00-0
Cat. No.: VC0153842
Molecular Formula: C₂₀H₃₃D₅O₂
Molecular Weight: 315.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217226-00-0 |
|---|---|
| Molecular Formula | C₂₀H₃₃D₅O₂ |
| Molecular Weight | 315.55 |
Introduction
Chemical Identity and Structural Properties
Elaidic Acid Ethyl-d5 Ester is a deuterated derivative of elaidic acid ethyl ester, containing five deuterium atoms replacing hydrogens in the ethyl group. The compound features a trans configuration at the C9-C10 double bond, distinguishing it from its cis isomer, oleic acid ethyl ester-d5.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1217226-00-0 |
| Molecular Formula | C₂₀H₃₃D₅O₂ |
| Molecular Weight | 315.55 g/mol |
| Physical State | Powder |
| Storage Conditions | 2-8°C, protected from air and light |
| Solubility | Chloroform, Dichloromethane, DMSO |
Nomenclature and Synonyms
The compound is known by several systematic and common names in scientific literature:
-
(9E)-9-Octadecenoic Acid Ethyl-d5 Ester
-
(E)-9-Octadecenoic Acid Ethyl-d5 Ester
-
Ethyl-d5 E-Octadec-9-enoate
-
Ethyl-d5 Elaidate
The "d5" designation indicates the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure. The "E" or "trans" notation refers to the configuration of substituents around the carbon-carbon double bond at the 9th position, where the substituents are on opposite sides of the double bond plane.
Analytical Applications
Reference Standard Applications
Elaidic Acid Ethyl-d5 Ester serves as a valuable reference standard in analytical chemistry, particularly for method development and validation in the analysis of fatty acids and their derivatives. As noted in research documentation, this compound is "used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages" .
Mass Spectrometry Applications
The compound holds significant value in mass spectrometric analyses due to its deuterium labeling. In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) applications, deuterated standards like Elaidic Acid Ethyl-d5 Ester provide enhanced detection sensitivity and specificity for quantitative analysis of fatty acids.
Research indicates that charge reversal derivatization techniques utilizing deuterated standards dramatically improve detection sensitivity: "This leads to an ∼60,000-fold increase in sensitivity compared with the same method carried out with underivatized FAs" . This makes the compound particularly valuable in trace analysis of fatty acids in complex biological matrices.
Metabolic Tracing Studies
The deuterium labeling makes Elaidic Acid Ethyl-d5 Ester invaluable for metabolic tracing studies, allowing researchers to track the incorporation, metabolism, and transformation of fatty acids within biological systems. The stable isotope labeling enables precise differentiation between endogenous and exogenous fatty acids in biological samples .
Biological Activity and Research Significance
Effects on Lipid Metabolism
Elaidic Acid Ethyl-d5 Ester, similar to its non-deuterated counterpart, influences lipid metabolism pathways. Research indicates that it "increases CETP activity, which in turn raises VLDL and lowers HDL cholesterol" . Cholesteryl ester transfer protein (CETP) plays a critical role in lipid transport between lipoproteins, and modulation of its activity has significant implications for cardiovascular health.
Relationship to Trans Fatty Acids
As a deuterated analog of elaidic acid ethyl ester, this compound is structurally related to elaidic acid, "the major trans fat found in hydrogenated vegetable oils" . The trans configuration at the C9-C10 double bond distinguishes it from the naturally more prevalent cis isomers of unsaturated fatty acids. Research on the non-deuterated form has shown that "Elaidic Acid Ethyl Ester plays a role in biochemical reactions, particularly in lipid metabolism" with effects on "various types of cells and cellular processes".
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Configuration | Key Difference from Elaidic Acid Ethyl-d5 Ester |
|---|---|---|---|---|
| Elaidic Acid Ethyl Ester | C₂₀H₃₈O₂ | 310.51 | Trans | Non-deuterated version |
| Oleic Acid Ethyl Ester | C₂₀H₃₈O₂ | 310.51 | Cis | Cis configuration at C9-C10 |
| Oleic Acid Ethyl Ester-d5 | C₂₀H₃₃D₅O₂ | 315.55 | Cis | Cis configuration with deuteration |
| Eicosapentaenoic Acid Ethyl Ester-d5 | C₂₂H₂₉D₅O₂ | 335.54 | Multiple cis | Contains five double bonds |
Research Methods and Techniques
Extraction and Preparation
The extraction and preparation of fatty acid ethyl esters, including deuterated variants like Elaidic Acid Ethyl-d5 Ester, typically involve specialized techniques to ensure high purity and recovery. Common methods include solid-phase extraction (SPE) and liquid-liquid extraction, followed by derivatization procedures when necessary.
Research documents indicate that "extraction and isolation methods for fatty acid ethyl esters involve solid-phase extraction procedures... followed by a mild quantitative derivatization step" . These procedures are crucial for maintaining the structural integrity of the compound during preparation for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS represents a powerful analytical technique for the detection and quantification of Elaidic Acid Ethyl-d5 Ester. The deuterium labeling provides a mass shift that allows for clear differentiation from non-deuterated analogs in mass spectrometric analysis. Research has demonstrated that "LC-MS/MS is an effective analytical technique for the analysis of omega fatty acids and their derivatives" .
The application of charge reversal derivatization enhances detection sensitivity substantially: "This derivatization results in a 10- to 20-fold improvement in detection sensitivity by LC-ESI-MS/MS" .
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides another effective method for analyzing Elaidic Acid Ethyl-d5 Ester. The compound's volatility after derivatization makes it suitable for GC analysis, allowing for separation and quantification in complex mixtures.
Research indicates that "GC equipped with FID (270°), column: 0.25-mm × 25-m; coated with a 0.20-µm film of phase G16" provides effective analysis of fatty acid esters . Temperature programming is typically employed to optimize separation: "initial: 170° (2 min) then raise to 240° (3°/min, 2.5 min)" .
Future Research Directions
Advanced Metabolic Tracing
The unique properties of Elaidic Acid Ethyl-d5 Ester open avenues for advanced metabolic tracing studies. Future research could focus on utilizing this compound to track the incorporation of trans fatty acids into tissues and cellular components, providing insights into the metabolic fate and potential health implications of trans fat consumption.
Enhanced Analytical Methodologies
Continued development of analytical methodologies utilizing Elaidic Acid Ethyl-d5 Ester as a reference standard could lead to more sensitive and specific detection methods for fatty acids in complex biological matrices. The compound's role in charge reversal derivatization represents a promising area for further analytical refinement .
Comparative Biological Effects
Research comparing the biological effects of trans fatty acids and their deuterated analogs could provide valuable insights into structure-activity relationships. Investigations into the differential impacts of cis versus trans configurations on lipid metabolism, utilizing deuterated standards like Elaidic Acid Ethyl-d5 Ester, represent an important area for future exploration.
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